6-(4-morpholinyl)phenanthridine

HIV-1 reverse transcriptase Antiviral screening Phenanthridine SAR

6-(4-Morpholinyl)phenanthridine (CAS 918630-62-3 for the benzo[c] variant; also designated 4-(6-phenanthridinyl)morpholine or 6-morpholino-4-yl-phenanthridine, ASINEX cat. BAS is a synthetic phenanthridine derivative bearing a morpholine ring directly attached at the 6-position of the phenanthridine core (C₁₇H₁₆N₂O, MW 264.32 g/mol).

Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
Cat. No. B5867467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-morpholinyl)phenanthridine
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC3=CC=CC=C3C4=CC=CC=C42
InChIInChI=1S/C17H16N2O/c1-2-7-15-13(5-1)14-6-3-4-8-16(14)18-17(15)19-9-11-20-12-10-19/h1-8H,9-12H2
InChIKeySYUYWVFBFIUJND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility14.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Morpholinyl)phenanthridine – A 6-Morpholino-Substituted Phenanthridine Scaffold for Antiviral and Anticancer Screening Libraries


6-(4-Morpholinyl)phenanthridine (CAS 918630-62-3 for the benzo[c] variant; also designated 4-(6-phenanthridinyl)morpholine or 6-morpholino-4-yl-phenanthridine, ASINEX cat. BAS 01025496) is a synthetic phenanthridine derivative bearing a morpholine ring directly attached at the 6-position of the phenanthridine core (C₁₇H₁₆N₂O, MW 264.32 g/mol) [1]. The compound belongs to the intensively studied family of N-containing polycyclic heterocycles known for DNA intercalation capacity and broad bioactivity spectra encompassing antibacterial, antifungal, and antitumor properties . Unlike classical phenanthridinium dyes (e.g., ethidium bromide) that function primarily as fluorescent DNA intercalators, 6-(4-morpholinyl)phenanthridine has been profiled in comparative antiviral screening panels and is associated with differentiation-inducing antiproliferative activity distinct from simple intercalation-driven cytotoxicity [2][3]. It passes all standard drug-likeness filters (Lipinski, Ghose, Veber, Egan, Muegge) with zero PAINS alerts, supporting its utility as a screening deck candidate [1].

Why 6-(4-Morpholinyl)phenanthridine Cannot Be Interchanged with Other 6-Substituted or Unsubstituted Phenanthridines


Within the phenanthridine chemotype, the identity of the 6-position substituent exerts a dominant influence on target engagement profile, as demonstrated by a systematic comparative panel of eight structurally homologous phenanthridine derivatives screened against three HIV-1 enzymatic targets [1]. Replacing the morpholine ring at C6 with a tetramethyl-tetrahydro-dione (compound 2a), a thiol (3a), a chloro-benzo substituent (4a), or even leaving the position unsubstituted (phenanthridine, 8a) yields dramatically divergent predicted IC₅₀ values and inhibitory percentages across HIV-1 integrase, protease, and reverse transcriptase [1]. Furthermore, the morpholine substituent introduces a tertiary amine capable of protonation at physiological pH, modulating aqueous solubility (measured at 14.9 µg/mL) and cellular permeability in ways that cannot be replicated by 6-phenyl, 6-alkyl, or 6-piperazinyl analogs [2]. These substituent-dependent pharmacological differences mean that generic interchange of 6-substituted phenanthridines in a screening cascade or SAR program will produce non-comparable datasets and potentially miss hits that are specific to the morpholino pharmacophore.

6-(4-Morpholinyl)phenanthridine: Quantified Differentiation Evidence Against Closest Structural Analogs


HIV-1 Reverse Transcriptase: Predicted Inhibitory Potency Comparison Among Eight Phenanthridine Congeners

In a head-to-head predictive panel of eight phenanthridine derivatives, 6-(4-morpholinyl)phenanthridine (compound 1a) exhibited a predicted IC₅₀ of 18 µM with 41% inhibition against HIV-1 reverse transcriptase, representing the most potent predicted RT inhibitor in the set [1]. This compares favorably to the benchmark compound 2a (3,3,9,9-tetramethyl-tetrahydro-phenanthridine-1,7-dione), which showed a 4.6-fold higher IC₅₀ of 82 µM (53% inhibition), and to unsubstituted phenanthridine (8a), which exhibited an IC₅₀ of 33 µM (31% inhibition) [1]. The morpholino-substituted compound was the only congener in the series to achieve sub-20 µM predicted RT IC₅₀.

HIV-1 reverse transcriptase Antiviral screening Phenanthridine SAR

HIV-1 Integrase: Four-Fold Predicted Potency Advantage Over the Reference Phenanthridine Congener

Against HIV-1 integrase, 6-(4-morpholinyl)phenanthridine (1a) achieved a predicted IC₅₀ of 95 µM with 47% inhibition, compared to 376 µM with 44% inhibition for compound 2a [1]. This represents an approximate 4.0-fold potency advantage. Among compounds with measurable integrase predictions, 1a ranked second only to 6-chloro-benzo(J)phenanthridine (4a, IC₅₀ 11 µM) but substantially outperformed other direct analogs including the 6-thiol derivative (3a, 67 µM) and the 6-nitroamino-butanol derivative (5a, 84 µM) [1].

HIV-1 integrase inhibition Antiviral drug discovery Computational prediction

ADME and Drug-Likeness Profile: Clean In Silico Predictions Versus Alert-Laden Close Analogs

In a systematic in silico ADME comparison, 6-(4-morpholinyl)phenanthridine (1a) passed all five standard drug-likeness filters (Lipinski, Ghose, Veber, Egan, Muegge) with zero PAINS alerts and a single Brenk alert, indicating a low-risk profile for screening library inclusion [1]. By contrast, the structurally similar 6-chloro-benzo(J)phenanthridine (4a) failed two drug-likeness filters (Lipinski and Muegge) and triggered three Brenk structural alerts, marking it as a higher-risk candidate [1]. 5-Methyl-phenanthridinium iodide (6a) carried one PAINS alert in addition to three Brenk alerts [1]. Among the eight tested congeners, only compounds 1a, 2a, 3a, and 5a achieved a fully clean PAINS profile; of these, 1a is the only one with a morpholine substituent offering protonatable tertiary amine functionality.

Drug-likeness ADME prediction PAINS filter Brenk alerts Medicinal chemistry triage

Synthetic Accessibility: 71% Yield via One-Pot Tandem N₂/CO Elimination Protocol

A dedicated synthetic protocol for 4-(6-phenanthridinyl)morpholine (synonymous with the target compound) was reported by Battula et al. (2020) via a one-pot tandem reaction of phenylglyoxal, morpholine, and benzotriazole catalyzed by CuBr₂ (10 mol%) in toluene at 80 °C for 3–5 hours, yielding the purified product in 71% yield (86 mg from 70 mg phenylglyoxal) after silica gel column chromatography . This protocol represents the first general and operationally straightforward method reported specifically for this compound class, avoiding the multi-step bromination/amination sequences typical of 6-substituted phenanthridine syntheses . In comparison, classical Morgan–Walls cyclization approaches to 6-substituted phenanthridines require strongly acidic conditions (ZnCl₂, elevated temperatures) and are limited in functional group tolerance [1].

Synthetic methodology Phenanthridine synthesis One-pot tandem reaction Process chemistry

Mechanistic Differentiation: Monocyte Differentiation Induction Versus Classical DNA Intercalation

Patent-derived pharmacological annotation indicates that 6-(4-morpholinyl)phenanthridine exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its investigation as an anticancer and anti-psoriatic agent [1][2]. This mechanism is mechanistically distinct from the canonical mode of action of classical phenanthridinium dyes such as ethidium bromide, which exert their biological effects primarily through DNA intercalation (Kd ~10⁻⁵–10⁻⁶ M range for double-stranded DNA) and consequent inhibition of DNA/RNA synthesis, without evidence of differentiation-inducing activity [3]. While quantitative comparative differentiation EC₅₀ values between 6-(4-morpholinyl)phenanthridine and ethidium bromide are not available in the public domain, the qualitative mechanistic divergence represents a therapeutically meaningful distinction for programs targeting differentiation therapy approaches.

Cell differentiation Anticancer mechanism Monocyte differentiation Phenanthridine pharmacology

6-(4-Morpholinyl)phenanthridine: Evidence-Backed Application Scenarios for Scientific Procurement


Antiviral Screening Library Enrichment for HIV-1 Multi-Target Profiling

6-(4-Morpholinyl)phenanthridine is positioned as a privileged scaffold for HIV-1 antiviral screening decks based on its balanced predicted activity profile across all three major HIV-1 enzymatic targets—reverse transcriptase (IC₅₀ 18 µM), integrase (IC₅₀ 95 µM), and protease (IC₅₀ 175 µM)—as demonstrated in the comparative eight-compound panel of Pustovalova et al. (2020) [1]. Unlike compound 2a, which is highly potent on HIV-1 protease (IC₅₀ 36 µM by experimental SPR and enzyme inhibition assay) but 4.6-fold weaker on RT, the morpholino derivative provides multi-target coverage. Its clean PAINS profile and passage of all five drug-likeness filters further support its suitability as a non-promiscuous screening hit [1].

Differentiation-Inducing Anticancer Agent for Leukemia and Psoriasis Research Programs

The patent-associated pharmacological annotation indicating that this compound arrests proliferation of undifferentiated cells and induces monocyte differentiation [2][3] positions it as a mechanistically distinct candidate for laboratories investigating differentiation therapy approaches in acute promyelocytic leukemia (APL)-like models or hyperproliferative skin disorders such as psoriasis. This differentiation-inducing mechanism contrasts with the direct DNA-intercalation cytotoxicity that characterizes ethidium bromide and propidium iodide, suggesting a potentially more selective therapeutic window [4].

Medicinal Chemistry Hit-to-Lead Optimization with Favorable Synthetic Tractability

The availability of a dedicated one-pot tandem synthesis yielding 71% isolated product provides medicinal chemistry teams with a reliable and efficient synthetic route for analog generation. The morpholine nitrogen offers a handle for further derivatization (e.g., N-alkylation, N-acylation, quaternization) to explore SAR around the 6-position, while the phenanthridine core can be functionalized at positions 2, 3, 4, 7, 8, 9, or 10 for additional diversity. This synthetic accessibility, combined with the compound's favorable drug-likeness metrics (zero PAINS alerts, one Brenk alert), supports its use as a core scaffold in lead optimization campaigns [1].

Comparator Compound for Phenanthridine SAR Studies Requiring a Morpholino Pharmacophore Control

In structure-activity relationship (SAR) studies exploring the effect of 6-position substituents on phenanthridine biological activity, 6-(4-morpholinyl)phenanthridine serves as the essential morpholino control. The data from Table I of Pustovalova et al. (2020) demonstrate that the morpholine substituent confers a unique activity signature that differs qualitatively and quantitatively from piperazine (not directly tested but structurally analogous), phenyl, chloro, thiol, nitroamino, and methyl substituents at the same position [1]. Procurement of this specific compound is therefore critical for complete SAR matrix studies aiming to deconvolute the pharmacophoric contribution of the 6-substituent.

Quote Request

Request a Quote for 6-(4-morpholinyl)phenanthridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.